3-(difluoromethoxy)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methylthiophene-2-carboxamide
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Overview
Description
3-(difluoromethoxy)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methylthiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a difluoromethoxy group, a pyrazolylmethyl group, and a thiophene carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methylthiophene-2-carboxamide typically involves multiple steps, including the introduction of the difluoromethoxy group and the formation of the pyrazolylmethyl and thiophene carboxamide moieties. Common reagents used in these reactions include difluoromethylating agents, pyrazole derivatives, and thiophene carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethoxy)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(difluoromethoxy)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methylthiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the pyrazolylmethyl and thiophene carboxamide moieties contribute to its overall stability and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethoxy)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methylthiophene-2-carboxamide
- Isoxazole derivatives : Similar in structure and often used in similar applications.
- Pyrazole derivatives : Share the pyrazole moiety and exhibit comparable biological activities.
- Thiophene carboxamides : Contain the thiophene carboxamide structure and are used in various chemical and biological studies .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, while the pyrazolylmethyl and thiophene carboxamide moieties contribute to its versatility in various applications .
Properties
IUPAC Name |
3-(difluoromethoxy)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O2S/c1-6-4-10(20-13(14)15)11(21-6)12(19)16-5-9-7(2)17-18-8(9)3/h4,13H,5H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLFVVDRIVLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)NCC2=C(NN=C2C)C)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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